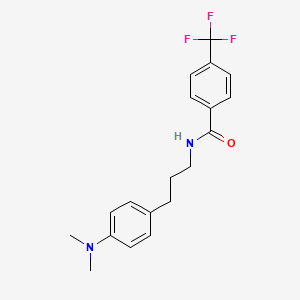

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-(dimethylamino)benzaldehyde and 4-(trifluoromethyl)benzoic acid.

Formation of Intermediate: The first step involves the condensation of 4-(dimethylamino)benzaldehyde with a suitable propylating agent to form an intermediate compound.

Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-(trifluoromethyl)benzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

Biology: Investigation of its biological activity and interaction with biomolecules.

Materials Science: Use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

Binding to Active Sites: Inhibiting or activating enzymes.

Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

Pathways Involved: Influencing signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

- N-(3-(4-(dimethylamino)phenyl)propyl)-4-methylbenzamide

- N-(3-(4-(dimethylamino)phenyl)propyl)-4-chlorobenzamide

- N-(3-(4-(dimethylamino)phenyl)propyl)-4-nitrobenzamide

Uniqueness

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-4-(trifluoromethyl)benzamide, a compound with notable structural features, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C18H22F3N3O

- CAS Number : Not available

Its structure includes a dimethylamino group, a trifluoromethyl group, and a benzamide moiety, which contribute to its biological activity.

Antidepressant Effects

Recent studies have indicated that related compounds, particularly those with similar structural motifs, exhibit antidepressant-like effects. For instance, a study on a compound with a trifluoromethyl group demonstrated significant modulation of the serotonergic system in mice, suggesting potential for treating Major Depressive Disorder (MDD) . This highlights the importance of the trifluoromethyl group in influencing neurotransmitter systems.

Antiviral Activity

Compounds similar to this compound have shown promise as antiviral agents. For example, derivatives of 4-aminobenzamides were identified as effective inhibitors of Ebola and Marburg viruses, demonstrating good metabolic stability and potential for further optimization . This suggests that the benzamide structure may play a crucial role in antiviral activity.

Cytotoxicity and Cancer Research

The compound's analogs have been evaluated for their cytotoxic effects against various cancer cell lines. A study focusing on benzamide derivatives reported moderate to high potency against RET kinase activity, indicating their potential as cancer therapeutics . The ability to inhibit cell proliferation in cancer models underscores the relevance of these compounds in oncology.

The mechanisms through which this compound exerts its effects are multifaceted:

- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT1A and 5-HT3), which are critical in mood regulation .

- Inhibition of Viral Entry : The structural components allow for interactions with viral proteins, potentially blocking entry mechanisms utilized by pathogens like Ebola .

- Kinase Inhibition : The benzamide moiety is often associated with inhibitory effects on various kinases involved in cancer progression .

Case Studies and Research Findings

Properties

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O/c1-24(2)17-11-5-14(6-12-17)4-3-13-23-18(25)15-7-9-16(10-8-15)19(20,21)22/h5-12H,3-4,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOUYZLVSXCIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.